N-cyclopropyl-2-methylquinoline-4-carboxamide
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Overview
Description
N-cyclopropyl-2-methylquinoline-4-carboxamide is a quinoline derivative, which is a class of nitrogen-containing heterocyclic compounds. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, industrial applications, and synthetic organic chemistry .
Preparation Methods
The synthesis of N-cyclopropyl-2-methylquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-methylquinoline with cyclopropylamine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or acetonitrile . Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction time .
Chemical Reactions Analysis
N-cyclopropyl-2-methylquinoline-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-cyclopropyl-2-methylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimalarial, antimicrobial, and anticancer activities.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Quinoline derivatives are used in the production of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
N-cyclopropyl-2-methylquinoline-4-carboxamide can be compared with other quinoline derivatives such as:
6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Known for its potent antiproliferative activity against cancer cells.
6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Exhibits significant antimicrobial activity.
The uniqueness of this compound lies in its specific cyclopropyl and carboxamide functional groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-cyclopropyl-2-methylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-8-12(14(17)16-10-6-7-10)11-4-2-3-5-13(11)15-9/h2-5,8,10H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLMQWZXCRIBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811583 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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